(2E)-3-[3-(benzyloxy)phenyl]acryloyl chloride
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Overview
Description
(2E)-3-[3-(benzyloxy)phenyl]acryloyl chloride is an organic compound that belongs to the class of acryloyl chlorides It is characterized by the presence of a benzyloxy group attached to the phenyl ring and an acryloyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-(benzyloxy)phenyl]acryloyl chloride typically involves the reaction of (2E)-3-[3-(benzyloxy)phenyl]acrylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride group. The general reaction scheme is as follows:
(2E)-3-[3-(benzyloxy)phenyl]acrylic acid+SOCl2→(2E)-3-[3-(benzyloxy)phenyl]acryloyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the anhydrous conditions and controlling the reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[3-(benzyloxy)phenyl]acryloyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The acryloyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Addition Reactions: The double bond in the acryloyl moiety can participate in addition reactions with various reagents.
Hydrolysis: In the presence of water, this compound can hydrolyze to form (2E)-3-[3-(benzyloxy)phenyl]acrylic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Catalysts: Lewis acids such as aluminum chloride (AlCl₃) can be used to catalyze certain reactions.
Solvents: Anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific nucleophile and reaction conditions. For example:
- Reaction with an amine can yield an amide.
- Reaction with an alcohol can yield an ester.
- Hydrolysis yields the corresponding carboxylic acid.
Scientific Research Applications
(2E)-3-[3-(benzyloxy)phenyl]acryloyl chloride has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: It may be used in the development of bioactive molecules and the study of biochemical pathways.
Medicinal Chemistry: Researchers explore its potential as a building block for drug development and the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of (2E)-3-[3-(benzyloxy)phenyl]acryloyl chloride involves its reactivity towards nucleophiles. The acryloyl chloride group is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nature of the nucleophile. The molecular targets and pathways involved in its reactions are primarily determined by the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-phenylacryloyl chloride: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.
(2E)-3-[4-(benzyloxy)phenyl]acryloyl chloride: Similar structure but with the benzyloxy group in a different position, which can affect its reactivity and applications.
(2E)-3-[3-(methoxy)phenyl]acryloyl chloride: Contains a methoxy group instead of a benzyloxy group, leading to different electronic and steric properties.
Uniqueness
The presence of the benzyloxy group in (2E)-3-[3-(benzyloxy)phenyl]acryloyl chloride imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis. Its reactivity and versatility in forming various derivatives make it distinct from other similar compounds.
Properties
IUPAC Name |
(E)-3-(3-phenylmethoxyphenyl)prop-2-enoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2/c17-16(18)10-9-13-7-4-8-15(11-13)19-12-14-5-2-1-3-6-14/h1-11H,12H2/b10-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGUFVKDAPAYCQ-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=CC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C/C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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